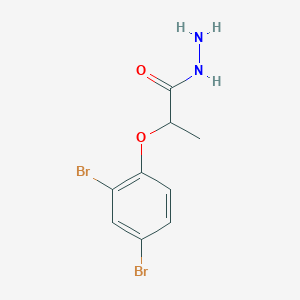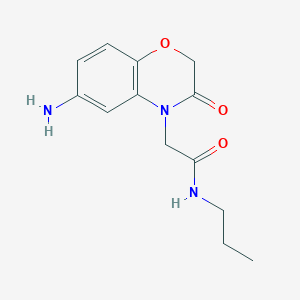
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide is a chemical compound belonging to the class of benzoxazinones[_{{{CITATION{{{1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4 ...](https://go.drugbank.com/drugs/DB07397). Benzoxazinones are organic compounds containing a benzene ring fused to an oxazine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom[{{{CITATION{{{_1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-(3-oxo-3,4-dihydro-2H-1,4 ...
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and propylamine.
Reaction Conditions: : The reaction is usually carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under controlled temperature and pressure conditions.
Catalysts: : Catalysts, such as acid catalysts or bases, may be used to facilitate the reaction.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
化学反应分析
Types of Reactions
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be studied for potential therapeutic effects.
Medicine: : It may be investigated for its potential use in drug development, particularly in the treatment of diseases.
Industry: : The compound can be used in the production of various chemical products and materials.
作用机制
The mechanism by which 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
相似化合物的比较
2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can be compared with other similar compounds, such as:
6-Amino-2H-1,4-benzoxazin-3(4H)-one: : This compound is structurally similar but lacks the propylacetamide group.
2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide: : This compound has a thiazine ring instead of an oxazine ring.
属性
IUPAC Name |
2-(6-amino-3-oxo-1,4-benzoxazin-4-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-5-15-12(17)7-16-10-6-9(14)3-4-11(10)19-8-13(16)18/h3-4,6H,2,5,7-8,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPESGHKOHHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)COC2=C1C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
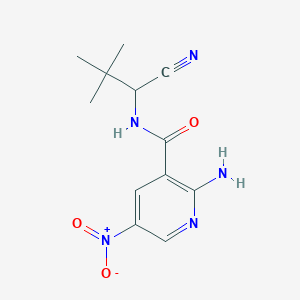
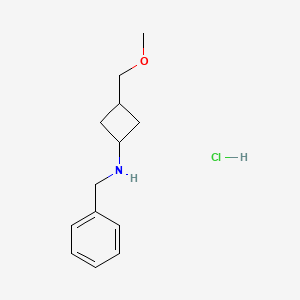
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl 3,4-dimethoxybenzoate](/img/structure/B2995605.png)
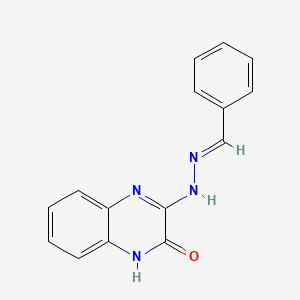
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)
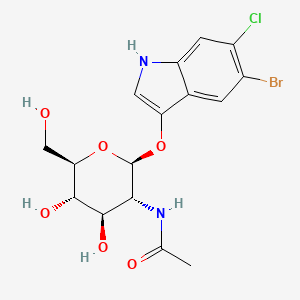
![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2995615.png)
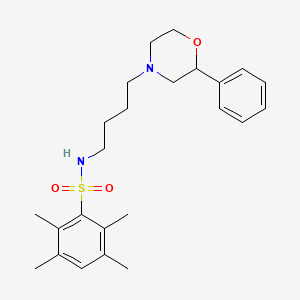
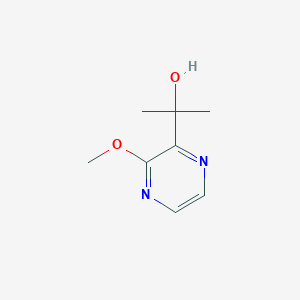
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
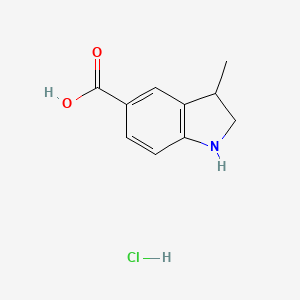
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
